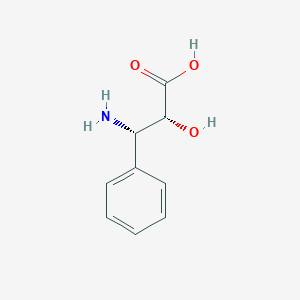

(2R,3S)-3-Phenylisoserine

描述

(2R,3S)-3-Phenylisoserine is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. It is characterized by the presence of a phenyl group attached to the third carbon of the serine backbone, with specific stereochemistry at the second and third carbon atoms. This compound is known for its role as a key intermediate in the synthesis of various biologically active molecules, including taxoids, which are used in cancer treatment.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-Phenylisoserine can be achieved through several methods. One common approach involves the regio- and stereoselective hydrobromolysis of (2S,3R)-β-phenylglycidic acid esters, followed by O-acylcarbamoylation, intramolecular cyclization to form oxazolidin-2-one derivatives, and subsequent ring opening . Another method involves enzymatic catalysis, which offers mild reaction conditions and high selectivity .

Industrial Production Methods: Industrial production of this compound often employs enzymatic methods due to their efficiency and selectivity. These methods typically involve maintaining reaction temperatures between 28-35°C and using specific enzymes to promote the desired stereochemistry .

化学反应分析

Types of Reactions: (2R,3S)-3-Phenylisoserine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of esters, ethers, or amides.

科学研究应用

Peptide Synthesis

Overview:

(2R,3S)-3-Phenylisoserine serves as an essential building block in the synthesis of peptides. Its unique stereochemistry allows for the incorporation into peptides that exhibit biological activity.

Case Study:

Research demonstrates its use in synthesizing biologically active compounds, including neuroactive peptides that are critical for understanding neurological disorders. The compound's ability to modify peptide properties enhances the therapeutic potential of these molecules .

Drug Development

Overview:

The compound is pivotal in designing novel drugs targeting specific biological pathways. Its structural features enable researchers to create compounds with improved efficacy and selectivity.

Case Study:

A study synthesized hybrid compounds incorporating (2R,3S)-N-benzoyl-3-phenylisoserine with artemisinin, resulting in enhanced antiplasmodial activity against Plasmodium falciparum. These hybrids showed IC50 values significantly lower than traditional treatments, indicating their potential as new antimalarial agents .

Biotechnology

Overview:

In biotechnology, this compound is utilized to produce enzyme inhibitors and other therapeutic agents. Its role as a precursor in various biochemical pathways enhances the development of innovative biotechnological applications.

Case Study:

Research has explored its application in producing inhibitors for SARS-CoV protease, demonstrating its utility in antiviral drug design. Compounds derived from this framework exhibited low cytotoxicity while effectively inhibiting viral protease activity .

Research in Neuroscience

Overview:

The compound is instrumental in studying neuroactive peptides that play a role in neurological functions and disorders.

Insights:

Studies have shown that derivatives of this compound can modulate neurotransmitter systems, offering insights into potential treatments for conditions such as depression and anxiety .

Cosmetic Formulations

Overview:

Due to its biological properties, this compound is being investigated for applications in cosmetic formulations, particularly for anti-aging products.

Insights:

The compound's ability to influence cellular mechanisms offers potential benefits in skin health and rejuvenation, making it appealing to the cosmetic industry .

Table 1: Summary of Applications

作用机制

The mechanism of action of (2R,3S)-3-Phenylisoserine involves its role as a chiral intermediate in various biochemical pathways. Its specific stereochemistry allows it to interact with enzymes and receptors in a highly selective manner, facilitating the synthesis of biologically active compounds. The molecular targets and pathways involved include the inhibition of microtubule depolymerization in cancer cells, leading to cell cycle arrest and apoptosis.

相似化合物的比较

(2S,3R)-3-Phenylisoserine: The enantiomer of (2R,3S)-3-Phenylisoserine, with opposite stereochemistry.

Phenylserine: A related compound with a phenyl group attached to the serine backbone but lacking specific stereochemistry.

Phenylglycine: Another amino acid derivative with a phenyl group, but differing in the position of the phenyl group and stereochemistry.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

生物活性

(2R,3S)-3-Phenylisoserine (PIS) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of PIS, focusing on its role as an antimalarial agent, its synthesis, and its interactions with various biological targets.

Overview of this compound

This compound is an amino acid derivative that has been identified as a key building block in the synthesis of various bioactive compounds, including paclitaxel, a well-known anticancer drug. The compound exhibits a chiral structure that imparts unique pharmacological properties.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of this compound and its derivatives. Notably, hybrid compounds incorporating PIS with artemisinin scaffolds have demonstrated enhanced activity against Plasmodium falciparum, the causative agent of malaria.

Case Study: Hybrid Compounds

A study synthesized hybrid compounds combining (2R,3S)-N-benzoyl-3-phenylisoserine with artemisinin and quinoline moieties. These hybrids showed 3- to 4-fold greater antiplasmodial activity than dihydroartemisinin, with nanomolar IC50 values against the K1 strain of P. falciparum .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Hybrid A | 0.16 | 20 |

| Hybrid B | 0.12 | 25 |

| Dihydroartemisinin | 0.50 | - |

The selectivity index indicates that these hybrids are less toxic to mammalian cells compared to their antimalarial efficacy, suggesting a promising therapeutic profile.

The mechanism by which this compound exerts its biological effects involves interaction with specific proteins and enzymes. For instance, PIS derivatives have been evaluated for their inhibitory effects on SARS-CoV protease, demonstrating potential as antiviral agents.

Inhibition Studies

In studies focused on SARS-CoV protease inhibition, certain phenylisoserine derivatives exhibited IC50 values ranging from 43 µM to 65 µM against the R188I mutant protease . The structure-activity relationship (SAR) analysis indicated that specific functional groups on the phenylisoserine scaffold are crucial for enhancing inhibitory potency.

Synthesis and Derivatives

The synthesis of this compound typically involves enantioselective processes starting from readily available precursors. The compound serves as an important intermediate in the production of taxanes like paclitaxel .

Synthetic Pathway Overview

- Starting Material : Racemic cis-phenylglycidic acid.

- Enantioselective Resolution : Utilizing (+)-tartaric acid derivatives.

- Conversion : Hydrolysis and further functionalization to obtain PIS.

属性

IUPAC Name |

(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZARFIRJROUVLM-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。